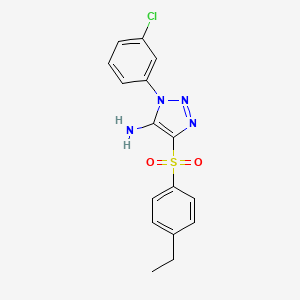

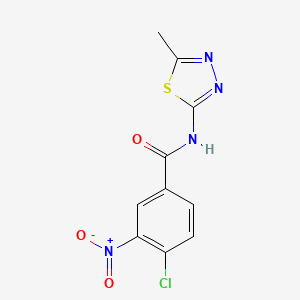

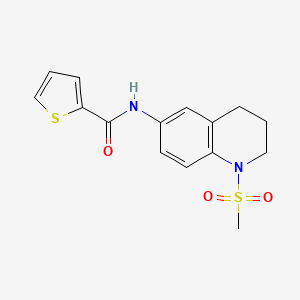

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide, also known as MDL-29951, is a chemical compound that belongs to the class of quinolone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In

Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

An efficient methodology for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position utilizing stable and safe sodium sulfinates as sulfide sources has been developed. This approach generates environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields. This process highlights an environmentally friendly alternative to previous sulfonylation methods, emphasizing its potential for synthesizing sulfonated quinoline derivatives with less odorous and more sustainable byproducts (Xia et al., 2016).

Synthesis and Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline

The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride and subsequent treatment with diphosphorus pentasulfide led to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. This compound was further processed to produce 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives through electrophilic substitution reactions, showcasing a versatile pathway for the synthesis of complex quinoline-based heterocycles with potential biological activities (Aleksandrov et al., 2020).

N-Sulfonyl Derivatives as Glycine-Site NMDA and AMPA Antagonists

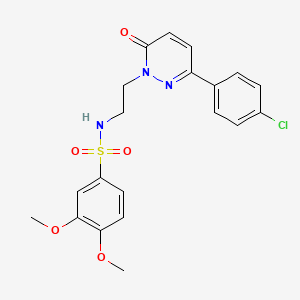

N-Phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihyro-3-oxo-2-quinoxalinecarboxamide were synthesized and identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This research illuminates the therapeutic potential of N-sulfonyl derivatives in neurological conditions, providing a foundational step for the development of new NMDA and AMPA receptor antagonists (Hays et al., 1993).

Interconversion between the Enantiomers of Chiral Five-coordinate Me3Pt(IV) Complexes

The study on the interconversion between the enantiomers of chiral five-coordinate Me3Pt(IV) complexes involving quinoline-based ligands showcases the compound's potential in the field of asymmetric catalysis and chiral molecule synthesis. This research contributes to understanding the dynamic processes involved in chiral recognition and separation, crucial for pharmaceutical synthesis (Tan & Song, 2011).

Anticancer and Chemoresistance Overcoming Activities

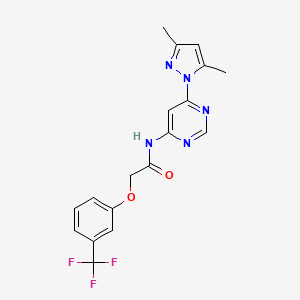

Research into 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930) and its analogs demonstrated potent inhibition of c-kit and VEGFR2. Modifications to the OSI-930 scaffold led to derivatives with significant in vitro cytotoxicity against cancer cell lines, inhibition of VEGFR1 and VEGFR2, anti-angiogenic activity, and the ability to overcome chemoresistance by inhibiting P-glycoprotein efflux pumps. These findings underscore the therapeutic potential of quinoline-based compounds in cancer treatment and the reversal of multidrug resistance (Mudududdla et al., 2015).

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-22(19,20)17-8-2-4-11-10-12(6-7-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOGVCAKOPNIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2762283.png)

![[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2762285.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2762291.png)

![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)